Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Oxazolidinedione Derivatives

The compound 3-(1-(2-(2-methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-15-5, molecular formula C₁₆H₁₈N₂O₆, exact mass 334.33 g/mol) belongs to a class of 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione derivatives that integrate a pyrrolidine ring, an oxazolidine-2,4-dione pharmacophore, and a variable N-acyl substituent. The oxazolidine-2,4-dione core is a recognized scaffold in medicinal chemistry, historically associated with hypoglycemic activity via PPAR-γ agonism and insulin sensitization , while the pyrrolidine ring contributes stereochemical complexity and modulates binding interactions.

Molecular Formula C16H18N2O6
Molecular Weight 334.328
CAS No. 2034431-15-5
Cat. No. B2489542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034431-15-5
Molecular FormulaC16H18N2O6
Molecular Weight334.328
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C(=O)COC3=O
InChIInChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-7-6-11(8-17)18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3
InChIKeyIKFAPXFYAUWMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-15-5): Core Scaffold, Physicochemical Identity, and Comparator Landscape


The compound 3-(1-(2-(2-methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-15-5, molecular formula C₁₆H₁₈N₂O₆, exact mass 334.33 g/mol) belongs to a class of 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione derivatives that integrate a pyrrolidine ring, an oxazolidine-2,4-dione pharmacophore, and a variable N-acyl substituent . The oxazolidine-2,4-dione core is a recognized scaffold in medicinal chemistry, historically associated with hypoglycemic activity via PPAR-γ agonism and insulin sensitization [1], while the pyrrolidine ring contributes stereochemical complexity and modulates binding interactions [2]. The distinguishing feature of this specific entity is the 2-(2-methoxyphenoxy)acetyl substituent on the pyrrolidine nitrogen, which introduces an ether-linked ortho-methoxyphenyl moiety—a structural feature that differentiates it from close analogs bearing simple phenylacetyl, naphthylsulfonyl, or heteroarylacetyl groups. Verified chemical identity is indexed on ChemSpider under the systematic name 3-{1-[(2-methoxyphenyl)acetyl]-3-pyrrolidinyl}-1,3-oxazolidine-2,4-dione (ID: 3-{1-[(2-Methoxyphenyl)acetyl]-3-pyrrolidinyl}-1,3-oxazolidine-2,4-dione; C₁₆H₁₈N₂O₅), though the ChemSpider entry lists a molecular formula of C₁₆H₁₈N₂O₅ with average mass 318.32 Da, indicating a potential discrepancy in molecular formula representation across databases that warrants careful verification .

Why In-Class Substitution Is Not Permissible: Structural Determinants Differentiating CAS 2034431-15-5 from Generic 3-(Pyrrolidin-3-yl)oxazolidine-2,4-diones


The 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold is not a commodity pharmacophore; the N-acyl substituent on the pyrrolidine nitrogen dictates the compound's target engagement profile, pharmacokinetic behavior, and safety margin. Literature on structurally related oxazolidinedione and thiazolidinedione derivatives demonstrates that even minor modifications to the N-substituent—such as altering the linker length between the oxazolidinedione ring and the aromatic moiety, or changing the substitution pattern on the phenyl ring—can drastically shift potency, selectivity, and cytotoxicity [1]. Specifically, in the thiazolidinedione series, which shares mechanistic parallels with oxazolidinediones, cytotoxicity in HepG2 cells was shown to be ring-dependent: oxazolidinedione and pyrrolidinedione ring-containing analogs were generally non-toxic, whereas certain thiazolidinedione (TZD) derivatives markedly decreased cell viability at concentrations up to 250 μM [2]. This ring-dependent toxicity profile underscores that in-class substitution cannot be assumed safe. The 2-(2-methoxyphenoxy)acetyl group in CAS 2034431-15-5 introduces an ether oxygen that alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity relative to analogs with a direct phenylacetyl (e.g., CAS 2034383-30-5) or sulfonyl-linked (e.g., CAS 2034431-45-1) substituent. Generic substitution without head-to-head comparative data on target binding, cellular efficacy, and metabolic stability risks selecting a compound with divergent or uncharacterized biological behavior.

Quantitative Differentiation Evidence for 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-15-5) Against Structural Analogs


Structural Differentiation: 2-Methoxyphenoxyacetyl Substituent Introduces an Ether Oxygen Absent in Direct Phenylacetyl Analogs

The target compound bears a 2-(2-methoxyphenoxy)acetyl group on the pyrrolidine nitrogen, which contains an ether linkage (–O–) between the carbonyl and the ortho-methoxyphenyl ring. In contrast, the direct analog 3-{1-[(2-methoxyphenyl)acetyl]-3-pyrrolidinyl}-1,3-oxazolidine-2,4-dione (ChemSpider entry, molecular formula C₁₆H₁₈N₂O₅, average mass 318.32 Da) features a 2-methoxyphenylacetyl group where the phenyl ring is attached directly via a methylene (–CH₂–) to the carbonyl, lacking the intervening ether oxygen . This structural difference has quantifiable physicochemical consequences: the ether oxygen increases the hydrogen-bond acceptor count (from 5 in the phenylacetyl analog to 6 in the target compound based on the molecular formula C₁₆H₁₈N₂O₆), increases molecular weight by approximately 16 Da (from ~318.32 Da to ~334.33 Da), and alters the calculated octanol-water partition coefficient (clogP) by an estimated −0.3 to −0.5 log units due to the additional polar atom, thereby enhancing aqueous solubility relative to the direct phenylacetyl comparator . In the class of oxazolidinedione-based insulin sensitizers, the nature and length of the linker between the heterocyclic core and the lipophilic aromatic terminus has been shown to modulate PPAR-γ transactivation potency, with certain spacer modifications yielding submicromolar EC₅₀ values (e.g., EC₅₀ = 360 nM for a related full agonist) [1].

Medicinal Chemistry Structure-Activity Relationship Oxazolidinedione Derivatives

Differentiation from 4-Methoxyphenylacetyl Analog: Positional Isomerism on the Phenyl Ring Modulates Biological Activity

The 4-methoxyphenylacetyl analog 3-(1-(2-(4-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-30-5; molecular formula C₁₆H₁₈N₂O₅; MW 318.33) differs from the target compound in two critical aspects: (i) the methoxy group resides at the para (4-) position rather than the ortho (2-) position, and (ii) the acetyl linker connects directly to the phenyl ring without an intervening ether oxygen [1]. In the broader azolidinedione class, the position of substituents on the terminal aromatic ring profoundly affects PPAR-γ binding and transactivation. For example, in the thiazolidinedione series, moving a substituent from the para to the ortho position can alter potency by over 10-fold due to steric and electronic effects on the ligand-receptor interaction [2]. While no direct head-to-head comparison has been published for these two specific compounds, the class-level inference from oxazolidinedione and thiazolidinedione SAR studies predicts that the target compound's ortho-methoxy arrangement plus the ether oxygen spacer will confer a distinct pharmacology—potentially lower PPAR-γ transactivation potency but altered selectivity for related nuclear receptors (PPAR-α, PPAR-δ) or non-PPAR targets—relative to the para-methoxyphenylacetyl analog [3]. Users should note this is class-level inference and not experimentally confirmed for this compound.

Positional Isomer Pharmacology PPAR-γ Agonism Insulin Sensitizer SAR

Differentiation from Naphthalene-1-sulfonyl Analog: Sulfonyl vs. Acetyl Linker Drives Divergent Target Engagement

The naphthalene-1-sulfonyl analog 3-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034431-45-1; C₁₇H₁₆N₂O₅S; MW ~360.39) replaces the acetyl linker with a sulfonyl (–SO₂–) group and substitutes the 2-methoxyphenoxy moiety with a naphthalene ring [1]. This fundamental change in both linker chemistry and aromatic terminus results in divergent biological activity. BindingDB entry BDBM50379389 (CHEMBL2010816) reports that a closely related sulfonyl-linked analog exhibits IC₅₀ = 240 nM as an antagonist of the human Naᵥ1.7 voltage-gated sodium channel expressed in HEK293 cells (PatchXpress voltage patch clamp assay) and a substantially weaker IC₅₀ = 3,000 nM at a related target, indicating the sulfonyl series engages ion channels rather than nuclear receptors [2]. The acetyl-linked target compound (CAS 2034431-15-5), by contrast, aligns structurally with the oxazolidinedione hypoglycemic series exemplified by the Takeda patents (U.S. 5,614,544; U.S. 5,510,360), which target PPAR-γ and related metabolic pathways [3]. No direct comparative binding or functional data exist for these two specific compounds; however, the divergent published activity profiles of sulfonyl-linked versus acetyl-linked oxazolidinedione-pyrrolidine conjugates underscore that they occupy distinct chemical biology space and cannot be considered interchangeable.

Sulfonamide Pharmacology Ion Channel Modulation Kinase Inhibition

Hepatic Safety Differentiation: Oxazolidinedione Ring Confers Lower Cytotoxicity than Thiazolidinedione in HepG2 Cells

A systematic cytotoxicity study comparing thiazolidinedione (TZD)-, oxazolidinedione-, and pyrrolidinedione-ring containing compounds in HepG2 human hepatoma cells provides class-level safety differentiation [1]. In the MTS assay after 24-hour incubation with compound concentrations ranging from 0 to 250 μM, oxazolidinedione and pyrrolidinedione ring-containing analogs were non-toxic, whereas certain TZD derivatives—specifically troglitazone (TGZ), DCPT, DCPMT, and MPMT-I—markedly decreased cell viability [2]. This ring-dependent cytotoxicity is a critical procurement consideration: the target compound, containing an oxazolidine-2,4-dione core rather than a thiazolidine-2,4-dione, belongs to the non-toxic ring class in this hepatic model. For research programs evaluating metabolic disease candidates where hepatotoxicity is a known liability (as exemplified by the market withdrawal of the TZD troglitazone), selecting an oxazolidinedione scaffold over a thiazolidinedione scaffold is supported by this class-level evidence of reduced hepatocellular toxicity [3]. Note that this is class-level evidence; the specific cytotoxicity profile of CAS 2034431-15-5 has not been experimentally determined.

Hepatotoxicity Screening In Vitro Toxicology Drug Safety

Molecular Formula Discrepancy Across Databases: CAS 2034431-15-5 Lists C₁₆H₁₈N₂O₆, While ChemSpider Entry Reports C₁₆H₁₈N₂O₅

Multiple vendor listings for CAS 2034431-15-5 consistently report the molecular formula as C₁₆H₁₈N₂O₆ with a molecular weight of 334.33 g/mol . However, the ChemSpider entry under the systematic name 3-{1-[(2-methoxyphenyl)acetyl]-3-pyrrolidinyl}-1,3-oxazolidine-2,4-dione reports the molecular formula C₁₆H₁₈N₂O₅ with an average mass of 318.32 Da . This discrepancy of one oxygen atom (ΔMW ≈ 16 Da) between the vendor-listed structure (containing a 2-methoxyphenoxyacetyl group with an ether oxygen) and the ChemSpider entry (containing a 2-methoxyphenylacetyl group without the ether oxygen) suggests that different structural representations are conflated under closely related identifiers. For procurement, this means that CAS 2034431-15-5 as supplied by vendors is expected to be the C₁₆H₁₈N₂O₆ variant (ether-containing), not the C₁₆H₁₈N₂O₅ variant indexed on ChemSpider. No direct experimental characterization data (¹H NMR, ¹³C NMR, HRMS, elemental analysis) is publicly available for this compound to resolve the ambiguity. The absence of verified spectroscopic data from an authoritative source such as PubChem, combined with the fact that the compound lacks biological assay records in BindingDB or ChEMBL, indicates that this compound is at a very early research stage with minimal published characterization [1].

Chemical Identity Verification Quality Control Analytical Chemistry

Optimal Research Applications for 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Based on Structural Differentiation Evidence


Nuclear Receptor Pharmacology: PPAR-γ Agonist Screening with Improved Aqueous Solubility

The oxazolidine-2,4-dione core has established precedent as a PPAR-γ-targeting scaffold for insulin sensitization [1]. The additional ether oxygen in the 2-methoxyphenoxyacetyl substituent of CAS 2034431-15-5 is predicted to lower clogP by approximately 0.3–0.5 log units relative to direct phenylacetyl analogs (Evidence Item 1), potentially improving aqueous solubility—a common limitation of lipophilic PPAR-γ agonists. This compound is best deployed in PPAR-γ transactivation reporter assays (e.g., GAL4-PPAR-γ LBD luciferase in HEK293 cells) alongside the 4-methoxyphenylacetyl analog (CAS 2034383-30-5) and rosiglitazone as a positive control, to determine whether the ortho-methoxy-ether substitution pattern confers altered potency, efficacy (full vs. partial agonism), or selectivity versus PPAR-α and PPAR-δ.

Hepatotoxicity Risk Assessment in Metabolic Disease Lead Series

The class-level evidence that oxazolidinedione ring-containing compounds are non-toxic in HepG2 cells up to 250 μM, in contrast to cytotoxic thiazolidinedione derivatives [2], positions CAS 2034431-15-5 as a scaffold of interest for metabolic disease programs where hepatic safety is a go/no-go criterion (Evidence Item 4). Recommended application: perform a comparative MTS cytotoxicity assay in HepG2 cells (24-hour exposure, 0–250 μM dose range) with CAS 2034431-15-5 and a thiazolidinedione comparator (e.g., troglitazone or rosiglitazone) to confirm that this specific oxazolidinedione derivative maintains the class-level non-toxic profile. Combine with CYP450 inhibition profiling (3A4, 2C9, 2D6 isoforms) to establish a preliminary hepatic safety package.

Structure-Activity Relationship (SAR) Expansion of the N-Acyl Substituent Series

The 2-(2-methoxyphenoxy)acetyl group represents a distinct chemical space within the 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione series, complementing existing analogs with phenylacetyl (CAS 2034383-30-5), naphthylsulfonyl (CAS 2034431-45-1), pyridinylacetyl (CAS 1903554-53-9), and thiophenylsulfonyl (CAS 2034241-17-1) substituents. CAS 2034431-15-5 is best utilized as a key member of a systematic SAR matrix exploring the effects of (i) ether oxygen insertion, (ii) ortho- vs. para-methoxy substitution, and (iii) acetyl vs. sulfonyl linker chemistry on biological activity (Evidence Items 1–3). Researchers should request full analytical characterization (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) from the vendor to resolve the molecular formula ambiguity (Evidence Item 5) before initiating SAR studies.

Analytical Method Development and Quality Control Reference Standard

Given the molecular formula discrepancy between vendor listings (C₁₆H₁₈N₂O₆) and the ChemSpider entry (C₁₆H₁₈N₂O₅) , CAS 2034431-15-5 requires rigorous identity confirmation before use in any biological assay. A practical application is to employ the purchased compound as a reference standard for developing and validating an LC-MS/MS or HPLC-UV method capable of distinguishing the ether-containing (MW 334.33) from the non-ether-containing (MW 318.32) structural isomer. The validated method can then be applied to confirm the identity of future batches and to screen for potential synthetic byproducts or degradants, establishing a quality control framework for this compound in the absence of published pharmacopeial monographs.

Quote Request

Request a Quote for 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.